1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS number 2446913-88-6. Its molecular formula is C12H11BrN4O2, and it has a molecular weight of approximately 323.1453 g/mol. This compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities, including potential therapeutic applications in various fields of medicine.
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It is derived from indazole and dihydropyrimidine frameworks, which are significant in medicinal chemistry for their pharmacological properties. The presence of a bromine atom suggests potential applications in the development of new pharmaceuticals, as halogenated compounds often exhibit enhanced biological activity.
The synthesis of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that include:
The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., bases such as sodium hydride) to facilitate the reactions and achieve high yields.
The molecular structure of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione can be represented using various structural formulas. The key features include:
The compound can participate in various chemical reactions typical for dihydropyrimidines and indazoles, including:
Reactions may require specific conditions such as temperature control and the presence of solvents or catalysts to promote efficient conversion and yield.
The mechanism of action for 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in various signaling pathways. Its structural features suggest potential inhibitory effects on certain kinases or other proteins implicated in disease processes.
The physical properties include:
Chemical properties include:
Relevant data for these properties can be obtained through experimental characterization methods such as NMR spectroscopy and mass spectrometry.
1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione has potential applications in:
The assembly of 1-(6-bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 2446913-88-6) relies on sequential hybridization of indazole and pyrimidine precursors. The synthesis typically initiates with the preparation of 6-bromo-1-methyl-1H-indazole-3-amine, followed by coupling with a dihydropyrimidine synthon such as maleic anhydride or a substituted uracil derivative. Key steps include:
Table 1: Key Synthetic Intermediates
Intermediate | Role | Typical Yield |
---|---|---|
6-Bromo-1-methyl-1H-indazole | Brominated indazole core | 68-72% |
Ethyl 3-ethoxyacrylate | Dihydropyrimidine precursor | 85-90% |
N1-alkylated indazole-uracil adduct | Hybridization product | 75-82% |
Controlled introduction of bromine at the C6 position of the indazole scaffold is critical for directing subsequent cross-coupling reactions. Two dominant methodologies exist:
Microwave assistance (100°C, 20 min) enhances EAS efficiency, reducing reaction times from 12 hours to 45 minutes while maintaining 89% yield [2].
Conventional thermal cyclocondensation faces challenges including prolonged reaction times (18-24 hours) and side-product formation. Modern approaches employ:
Table 2: Cyclocondensation Efficiency Comparison
Method | Time | Temperature | Yield | Byproducts |
---|---|---|---|---|
Conventional heating | 18-24 h | 110°C | 76% | 8-12% |
Microwave irradiation | 20-30 min | 150°C | 89-92% | <3% |
Ultrasound assistance | 30 min | 80°C | 85% | 5% |
Selective N-methylation and pyrimidine ring saturation enable diversification of the core scaffold:
Table 3: Key Derivatives Accessible via Post-Functionalization
Derivative | Method | Application Relevance |
---|---|---|
1-(6-Bromo-1-methyl-1H-indazol-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | NaH/CH₃I alkylation | Enhanced metabolic stability |
1-(6-Bromo-1-methyl-1H-indazol-3-yl)hexahydropyrimidine-2,4-dione | Pd/C hydrogenation | Conformational rigidity for target binding |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: